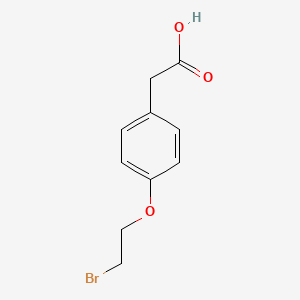

4-(2-Bromoethoxy)-phenylacetic acid

Description

4-(2-Bromoethoxy)-phenylacetic acid is a brominated derivative of phenylacetic acid, characterized by a 2-bromoethoxy (–OCH₂CH₂Br) substituent at the para position of the phenyl ring. This structural feature distinguishes it from other phenylacetic acid derivatives by introducing both an ether linkage and a reactive bromine atom. The bromoethoxy group enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine acts as a leaving group .

Properties

CAS No. |

59127-37-6 |

|---|---|

Molecular Formula |

C10H11BrO3 |

Molecular Weight |

259.10 g/mol |

IUPAC Name |

2-[4-(2-bromoethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C10H11BrO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13) |

InChI Key |

WNMSWTYGDNNRIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Selected Phenylacetic Acid Derivatives

Key Observations:

- Halogen Positioning: Bromine placement (e.g., on the ethoxy chain vs. directly on the phenyl ring) significantly alters reactivity. For example, this compound’s bromine is more accessible for nucleophilic displacement than 2-(4-bromophenoxy)-2-phenylacetic acid’s aryl-bound bromine .

- Functional Group Impact : Methoxy (–OCH₃) and fluorophenyl groups enhance metabolic stability compared to bromoethoxy derivatives, as seen in 2-Bromo-4-methoxyphenylacetic acid and 4-(4-Fluorophenyl)phenylacetic acid .

Pharmacological and Metabolic Profiles

- Enzyme Inhibition: Derivatives like 4-(4-guanidino-benzoyloxy)phenylacetic acid (GBPA) exhibit protease inhibitory activity, though with lower efficacy (~10% of camostat mesylate) . The bromoethoxy group in this compound may similarly influence enzyme interactions, though this requires empirical validation.

- Anti-inflammatory Activity: Benzisothiazolinone derivatives demonstrate potent anti-inflammatory effects but lack the broad-spectrum efficacy of ibuprofen, a phenylacetic acid analog . The bromoethoxy substituent’s steric bulk could further modulate target binding.

- Metabolic Pathways: Like ibuprofen, phenylacetic acids often undergo CoA ligase-mediated activation .

Physicochemical Properties

- Solubility and Reactivity: Bromine’s electronegativity increases polarity, enhancing solubility in polar solvents compared to non-halogenated analogs. However, the ethoxy chain may counterbalance this by introducing hydrophobic character.

- Thermal Stability: Melting points vary widely; for example, 2-Bromo-4-methoxyphenylacetic acid melts at 127–131°C, whereas benzisothiazolinone derivatives exhibit higher thermal stability due to aromatic heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.